molecular formula C23H21FN2O4S B6569599 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide CAS No. 946381-86-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B6569599
CAS No.: 946381-86-8
M. Wt: 440.5 g/mol
InChI Key: AMOMIWMIMCITFF-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group attached to a tetrahydroquinoline ring and a fluorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 1,2,3,4-tetrahydroquinoline as the core structure. The benzenesulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the fluorophenoxyacetamide moiety. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance efficiency and reduce costs. Large-scale reactors and continuous flow processes are often employed to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its derivatives have been explored for their biological activity, including antibacterial and antifungal properties.

  • Medicine: Research has focused on its potential use as a therapeutic agent, particularly in the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • N-benzenesulfonyl derivatives of heterocycles: These compounds share structural similarities and are often studied for similar biological activities.

  • Fluorophenoxyacetamide derivatives: These compounds have similar functional groups and are used in various chemical and biological applications.

Uniqueness: N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide stands out due to its unique combination of structural elements, which contribute to its diverse range of applications and potential benefits in scientific research.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c24-18-8-11-20(12-9-18)30-16-23(27)25-19-10-13-22-17(15-19)5-4-14-26(22)31(28,29)21-6-2-1-3-7-21/h1-3,6-13,15H,4-5,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOMIWMIMCITFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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